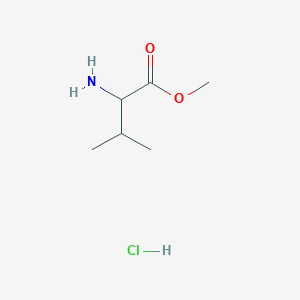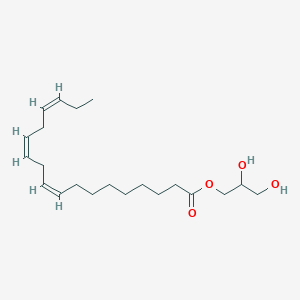![molecular formula C17H23N B104667 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole CAS No. 18108-56-0](/img/structure/B104667.png)
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole is a complex organic compound with the molecular formula C₁₇H₂₃N.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azepinoindole core . The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Organic solvents like toluene or ethanol
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters precisely
Purification steps: Such as recrystallization or chromatography to isolate the desired product
化学反应分析
Types of Reactions
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Electrophilic or nucleophilic substitution reactions with halogens or other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
科学研究应用
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use in studying biological pathways and interactions
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities
Industry: Used in the development of new materials or chemical processes
作用机制
The mechanism of action of 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole involves its interaction with specific molecular targets and pathways. It may act by:
Binding to receptors: Modulating the activity of certain receptors in the body
Inhibiting enzymes: Affecting the function of enzymes involved in metabolic pathways
Altering gene expression: Influencing the expression of genes related to its biological effects
相似化合物的比较
Similar Compounds
Indoles: Compounds with a similar indole core structure
Azepines: Compounds with a similar azepine ring structure
Uniqueness
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole is unique due to its specific substitution pattern and the combination of the azepine and indole rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
属性
CAS 编号 |
18108-56-0 |
|---|---|
分子式 |
C17H23N |
分子量 |
241.37 g/mol |
IUPAC 名称 |
7-ethyl-5-propan-2-yl-1-azatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene |
InChI |
InChI=1S/C17H23N/c1-4-13-11-16(12(2)3)15-8-10-18-9-6-5-7-14(13)17(15)18/h8,10-12H,4-7,9H2,1-3H3 |
InChI 键 |
KJEFWDMIOCIWHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C |
规范 SMILES |
CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C |
同义词 |
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


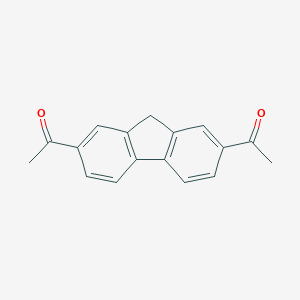
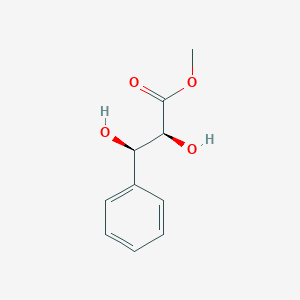
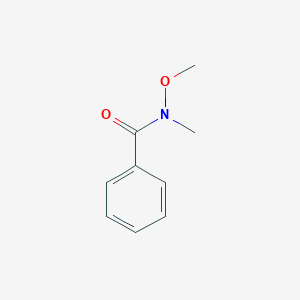
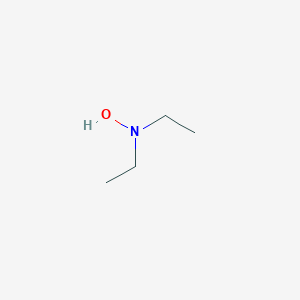
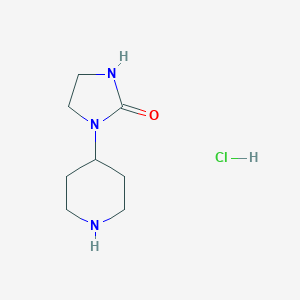
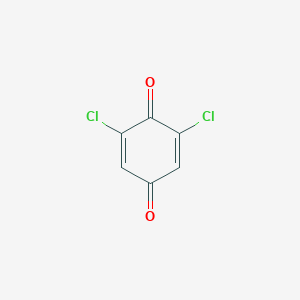
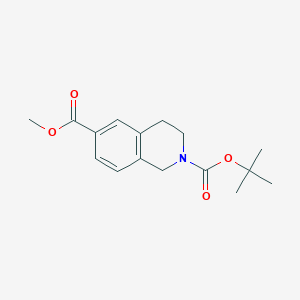
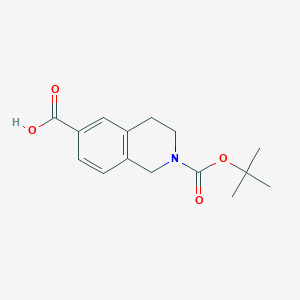
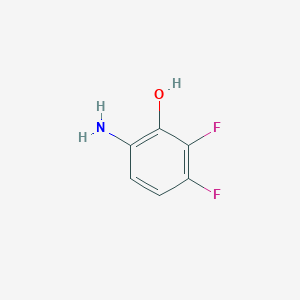
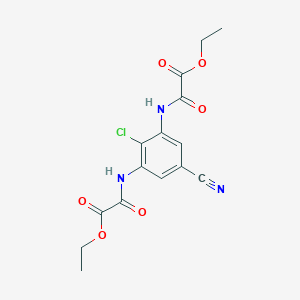
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
